4-Methylphenyl 5-bromo-2-furoate
Description
4-Methylphenyl 5-bromo-2-furoate is an organic ester derived from 5-bromo-2-furoic acid and 4-methylphenol. The ester functional group links the 4-methylphenyl moiety to the 5-bromo-2-furoate system, which combines aromaticity (from the phenyl and furan rings) with halogen (Br) substitution.
Properties
Molecular Formula |
C12H9BrO3 |
|---|---|
Molecular Weight |
281.1g/mol |
IUPAC Name |
(4-methylphenyl) 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C12H9BrO3/c1-8-2-4-9(5-3-8)15-12(14)10-6-7-11(13)16-10/h2-7H,1H3 |
InChI Key |
AFERWRQYCZNTSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(O2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Halogen-Substituted Derivatives
- 5-Bromo-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (): Structure: Features a benzofuran core with 4-methylphenyl and bromo substituents, plus a methylsulfinyl group. Crystallography: The dihedral angle between the 4-methylphenyl ring and benzofuran plane is 29.58°, indicating moderate planarity. Weak C–H⋯O hydrogen bonds stabilize the crystal lattice .
5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran () :
Halogen Effects on Crystal Packing ()
- In imine analogs, replacing chlorine with bromo increases unit cell dimensions (e.g., a-axis : 7.9767 Å (Cl) → 8.0720 Å (Br)).
- Implication for 4-Methylphenyl 5-Bromo-2-Furoate : Bromo’s larger size may enhance π–π stacking or van der Waals interactions compared to chloro or fluoro analogs, influencing melting points or solubility .
Physicochemical Properties
Lipophilicity and Solubility
- 2-(4-Methylphenyl) Indolizine () :
- log P : 3.73 (high lipophilicity).
- Solubility : Poor aqueous solubility but high gastrointestinal absorption.
- This compound : Predicted log P values (based on bromo and ester groups) would likely range between 2.5–3.5, balancing lipophilicity for membrane permeability while retaining moderate solubility .
Molecular Weight and Stereochemistry
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Crystallographic Parameters of Halogenated Analogs
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